
1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone
Overview
Description
1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone, also known as HTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule has a unique structure that makes it suitable for use in the synthesis of other compounds, as well as in biochemical and physiological studies. In
Scientific Research Applications
Photoremovable Protecting Group for Carboxylic Acids
1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone has been used as a photoremovable protecting group for carboxylic acids. This approach allows for the protection of various carboxylic acids, and upon photolysis, releases the acid in high yields. The synthesis and photorelease results demonstrate its effectiveness in this application (Atemnkeng et al., 2003).
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research on derivatives of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone showed significant antimicrobial activity against various bacteria, indicating its potential use in the development of new antimicrobial agents (Wanjari, 2020); (Dave et al., 2013).
Molecular Docking and ADMET Studies
In recent studies, the antimicrobial properties of Ethanone, 1-(2-hydroxy-5-methyl phenyl) - a related compound - have been explored through molecular docking and ADMET studies. This research provides insights into the binding efficacy of the compound with proteins in bacteria like Staphylococcus aureus, demonstrating its potential as an antimicrobial agent (Satya et al., 2022).
Synthesis of Novel Compounds
The compound has been instrumental in the synthesis of various biologically active derivatives. For instance, research shows its use in synthesizing chalcone derivatives, which were then tested for antimicrobial activity. This indicates its role as a crucial building block in organic synthesis (Katade et al., 2008); (Sherekar et al., 2022).
X-Ray and DFT-Calculated Structures
Structural analysis using X-ray diffraction techniques and Density Functional Theory (DFT) calculations has been performed on isomeric structures of compounds related to 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone. These studies are important for understanding the molecular structures and their potential applications (Șahin et al., 2011).
Hyperbranched Polymers
The compound has been used in the synthesis of hyperbranched polymers with varying degrees of branching. This demonstrates its versatility as a monomer in polymer chemistry, paving the way for the creation of materials with diverse properties (Segawa et al., 2010).
properties
IUPAC Name |
1-[2-hydroxy-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(4-8(7)14)9(10,11)12/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKAWIIYPNENOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572868 | |
| Record name | 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone | |
CAS RN |
228572-69-8 | |
| Record name | 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


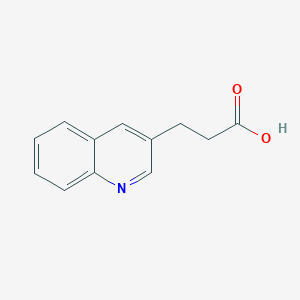
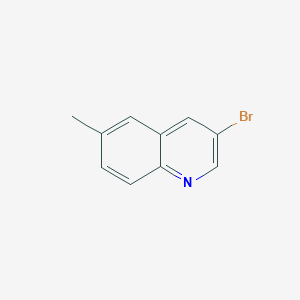


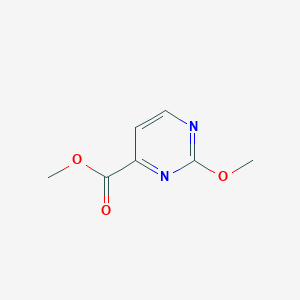
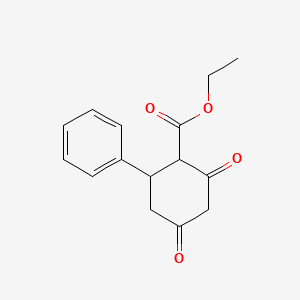


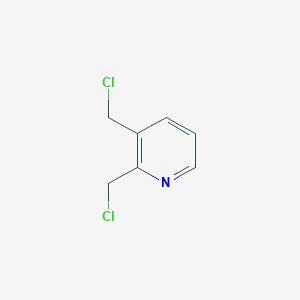
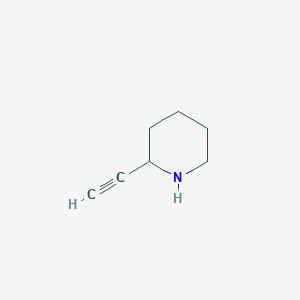
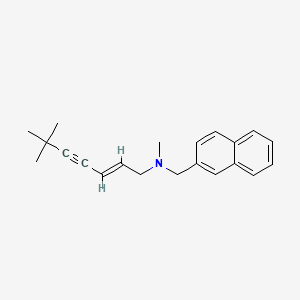
![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)
